2,2-Diethylbutanal
Overview
Description
2,2-Diethylbutanal is an organic compound with the molecular formula C8H16O It is an aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to two ethyl groups and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-diethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 2,2-diethylbutyronitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting aldehyde is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethylbutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 2,2-diethylbutanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2,2-diethylbutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products Formed
Oxidation: 2,2-Diethylbutanoic acid
Reduction: 2,2-Diethylbutanol
Substitution: Imines, oximes
Scientific Research Applications
2,2-Diethylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of aldehyde metabolism and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-Diethylbutanal exerts its effects involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in biological systems, where aldehydes can modify proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanal: Similar in structure but with methyl groups instead of ethyl groups.
2,2-Diethylbutanol: The reduced form of 2,2-Diethylbutanal.
2,2-Diethylbutanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
2,2-Diethylbutanal (CAS Number: 26254-89-7) is an organic compound belonging to the aldehyde class, characterized by its molecular formula and a molecular weight of 128.215 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and its role in metabolic studies. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating data tables, research findings, and case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 128.215 g/mol
- LogP : 2.73 (indicating moderate lipophilicity)
Property | Value |
---|---|
CAS Number | 26254-89-7 |
Molecular Formula | C8H16O |
Molecular Weight | 128.215 g/mol |
LogP | 2.73 |
Metabolism and Enzyme Interaction
This compound serves as a model compound in studies regarding aldehyde metabolism and enzyme-catalyzed reactions. Its biological activity is primarily attributed to its interactions with various enzymes involved in metabolic pathways. Research indicates that it may participate in phase I and phase II metabolic processes, which include oxidation and conjugation reactions.
Phase I Metabolism :
- Involves cytochrome P450 (CYP) enzymes which catalyze the oxidative metabolism of xenobiotics.
- Studies have shown that this compound can be hydroxylated by several CYP isoforms, leading to the formation of various metabolites.
Phase II Metabolism :
- Involves conjugation reactions that increase water solubility for excretion.
- Conjugation with glucuronic acid and sulfate has been noted, enhancing the elimination of the compound from biological systems.
Case Study 1: Aldehyde Metabolism
A study investigated the metabolism of this compound in human liver microsomes. The results indicated significant biotransformation through both oxidation and conjugation pathways:
- Key Findings :
- Hydroxylation was predominant among phase I reactions.
- Conjugation with glucuronic acid was the major phase II reaction observed.
Reaction Type | Major Enzymes Involved | Observations |
---|---|---|
Phase I | CYP1A2, CYP3A4 | Hydroxylated metabolites formed |
Phase II | UGT1A1, UGT2B7 | Predominantly glucuronidated |
Case Study 2: Therapeutic Potential
Research into the therapeutic potential of this compound has shown promise in treating certain metabolic disorders. In vitro studies demonstrated its ability to modulate enzyme activity related to lipid metabolism.
- Key Findings :
- Enhanced fatty acid oxidation in hepatocytes.
- Potential role as an anti-inflammatory agent.
Discussion
The biological activity of this compound is multifaceted, involving complex interactions with metabolic enzymes that facilitate its transformation within biological systems. Its moderate lipophilicity suggests potential for cellular uptake and interaction with cellular membranes, making it a candidate for further therapeutic exploration.
Properties
IUPAC Name |
2,2-diethylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-8(5-2,6-3)7-9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNYROHOUZCIEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051935 | |
Record name | 2,2-Diethylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26254-89-7 | |
Record name | 2,2-Diethylbutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26254-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyraldehyde, 2,2-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diethylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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